molecular formula C17H11N3O3S2 B2356333 Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-17-4

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2356333
CAS No.: 888409-17-4
M. Wt: 369.41
InChI Key: JYJDWLTUIYFFCZ-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound featuring a benzo[d]thiazole core. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The benzo[d]thiazole moiety is known for its diverse biological activities, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate typically involves the formation of the benzo[d]thiazole ring system followed by functionalization at specific positions. One common method involves the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzo[d]thiazole intermediate is then subjected to further reactions to introduce the carboxamido and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for new medications.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzothiazole: This compound shares the benzo[d]thiazole core but differs in its functional groups, leading to different chemical and biological properties.

    2-Methylbenzothiazole: Another related compound with a simpler structure, often used as a starting material for more complex derivatives.

    Benzothiazole: The parent compound of the benzo[d]thiazole family, serving as a fundamental building block for various derivatives.

Uniqueness

Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is unique due to its dual benzo[d]thiazole rings and specific functional groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from simpler benzo[d]thiazole derivatives.

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S2/c1-23-16(22)10-3-5-12-14(7-10)25-17(19-12)20-15(21)9-2-4-11-13(6-9)24-8-18-11/h2-8H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJDWLTUIYFFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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